

Technical Guide: Spectroscopic Characterization of 2-(2,3-Dichlorophenyl)imidazole

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Compound of Interest

Compound Name: 2-(2,3-Dichlorophenyl)imidazole

Cat. No.: B11723587

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CAS Registry Number: 1260828-39-4 Molecular Formula: C

H

Cl

N

Molecular Weight: 213.06 g/mol Date: October 26, 2025 Author: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

2-(2,3-Dichlorophenyl)imidazole is a critical imidazole derivative characterized by a 2,3-dichlorophenyl moiety attached to the C2 position of the imidazole ring. Unlike its more common isomers (e.g., the 2,4-dichloro derivatives found in miconazole), this specific substitution pattern creates unique steric and electronic environments, making it a valuable scaffold for fragment-based drug discovery (FBDD) and specific enzyme inhibition studies.

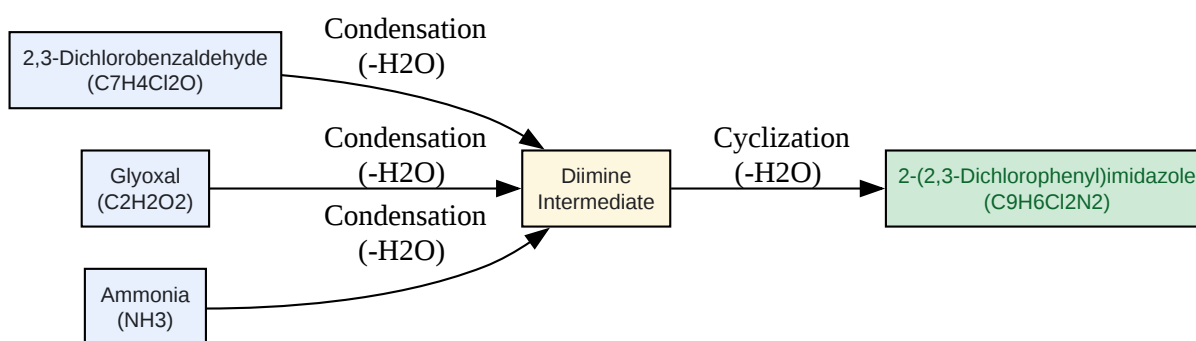
This guide provides a comprehensive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It also outlines a validated synthesis protocol to ensure sample authenticity.

Synthesis & Preparation Context

To interpret spectroscopic data accurately, one must understand the synthetic origin of the sample. Impurities such as unreacted aldehyde or glyoxal trimer can mimic signal patterns. The compound is typically synthesized via the Debus-Radziszewski imidazole synthesis.

Reaction Pathway

The synthesis involves the condensation of 2,3-dichlorobenzaldehyde with glyoxal and ammonia.



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Figure 1: Debus-Radziszewski synthesis pathway for the target imidazole.

Validated Experimental Protocol

- Reagents: 2,3-Dichlorobenzaldehyde (1.0 eq), Glyoxal (40% aq., 1.0 eq), Ammonium Acetate (4.0 eq), Methanol (Solvent).
- Procedure:
 - Dissolve 2,3-dichlorobenzaldehyde in methanol.
 - Add glyoxal solution dropwise at 0°C.
 - Add ammonium acetate; allow the mixture to warm to room temperature.

- Stir for 12–18 hours.
- Workup: Evaporate solvent, neutralize with NaHCO₃, and extract with Ethyl Acetate.
- Purification: Recrystallization from ethanol/water or column chromatography (DCM:MeOH 95:5).

Mass Spectrometry (MS) Analysis

The mass spectrum of **2-(2,3-Dichlorophenyl)imidazole** is dominated by the characteristic isotope pattern of the two chlorine atoms. This is the primary method for rapid structural confirmation.

Molecular Ion & Isotope Pattern

Chlorine exists naturally as

Cl (75.8%) and

Cl (24.2%). A dichloro- compound exhibits a distinct 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.

Table 1: MS Data for C

H

Cl

N

| Ion Identity | m/z Value | Relative Intensity (Theoretical) | Origin |
|--------------|-----------|----------------------------------|------------|
| [M+H] | 213.0 | 100% | Cl + Cl |
| [M+H+2] | 215.0 | ~64% | Cl + Cl |
| [M+H+4] | 217.0 | ~10% | Cl + Cl |

Note: Data assumes Electrospray Ionization (ESI) in Positive Mode.

Fragmentation Logic

Under collision-induced dissociation (CID), the following fragments are observed:

- m/z 178 (M - Cl): Loss of one chlorine atom.
- m/z 151 (M - Cl - HCN): Contraction of the imidazole ring.
- m/z 143 (M - 2Cl): Loss of both chlorine atoms (rare, requires high energy).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of the substitution pattern. The 2,3-dichloro substitution breaks the symmetry of the phenyl ring, resulting in a specific splitting pattern.

H NMR (Proton) Data

Solvent: DMSO-d

(Standard for polar heterocycles).

Table 2:

H NMR Assignments

| Position | Shift (ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
|----------|-------------|----------------|----------|---------------|---|
| NH | 12.5 – 12.8 | Broad Singlet | 1H | - | Imidazole N-H (Exchangeable with D ₂ O). |
| Ph-H6 | 7.75 – 7.80 | Doublet (dd) | 1H | , | Deshielded by imidazole ring; closest to attachment point. |
| Ph-H4 | 7.65 – 7.70 | Doublet (dd) | 1H | , | Deshielded by adjacent Cl at C3. |
| Ph-H5 | 7.40 – 7.45 | Triplet (t) | 1H | | Meta to imidazole; sandwiched between H4 and H6. |
| Im-H4/H5 | 7.10 – 7.30 | Singlet (or m) | 2H | - | Imidazole backbone protons. Often appear as a broad singlet due to tautomerism. |

Critical Interpretation:

- Tautomerism: The imidazole protons at positions 4 and 5 are chemically equivalent on the NMR time scale if the NH proton exchange is fast. If exchange is slow, they may resolve into

two separate multiplets.

- Regiochemistry: The 2,3-substitution is confirmed by the presence of three phenyl protons: two doublets and one triplet. A 2,4-substitution would show a different pattern (one singlet-like doublet, one doublet, one doublet of doublets).

C NMR (Carbon) Data

Solvent: DMSO-d

Table 3:

C NMR Assignments

| Shift (ppm) | Carbon Type | Assignment |
|---------------|--------------|---|
| 144.5 | Quaternary | C2 (Imidazole) - Attached to phenyl ring. |
| 132.8 | Quaternary | C3' (Phenyl) - Attached to Chlorine. |
| 131.5 | Quaternary | C2' (Phenyl) - Attached to Chlorine (Sterically crowded). |
| 130.8 | Quaternary | C1' (Phenyl) - Bridgehead carbon. |
| 129.5 | Methine (CH) | C4' (Phenyl). |
| 128.8 | Methine (CH) | C6' (Phenyl). |
| 127.9 | Methine (CH) | C5' (Phenyl). |
| 119.0 - 122.0 | Methine (CH) | C4/C5 (Imidazole) - Often broad due to tautomerism. |

Infrared Spectroscopy (IR)

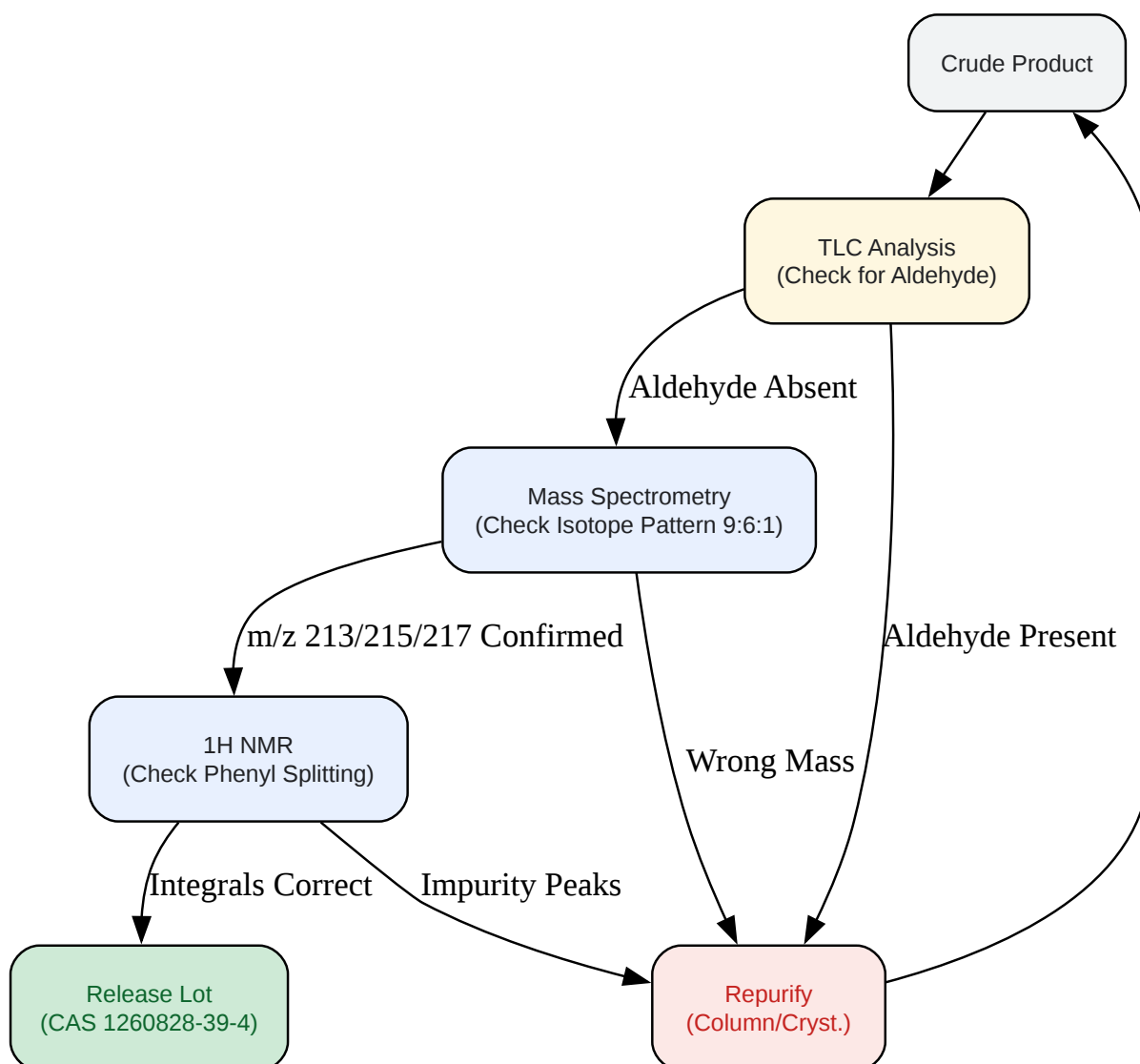
IR is used primarily to confirm the presence of the imidazole ring and the absence of the aldehyde carbonyl precursor.

Table 4: Key IR Bands

| Wavenumber (cm ⁻¹) | Vibration Mode | Diagnostic Value |
|--------------------------------|-------------------|--|
| 3100 – 2600 | N-H Stretch | Broad band characteristic of hydrogen-bonded imidazoles. |
| 3050 | C-H Stretch (Ar) | Aromatic C-H stretching. |
| 1590 – 1610 | C=N / C=C Stretch | Imidazole ring breathing and phenyl ring modes. |
| 1050 – 1090 | C-Cl Stretch | Aryl chloride stretch (often strong). |
| Absent (~1690) | C=O Stretch | Pass Criteria: Absence confirms complete conversion of aldehyde. |

Analytical Workflow & Logic

To ensure scientific integrity, the following decision tree should be used when characterizing a synthesized batch.



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Figure 2: Quality Control Decision Tree for **2-(2,3-Dichlorophenyl)imidazole**.

References

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